molecular formula C26H30O9 B1680286 Rutaevin CAS No. 33237-37-5

Rutaevin

Cat. No. B1680286
CAS RN: 33237-37-5
M. Wt: 486.5 g/mol
InChI Key: YZMKFMIZNSOPSN-UTOBYFMRSA-N
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Description

Rutaevin is a triterpenoid with the CAS number 33237-37-5 . It is a major bioactive constituent isolated from the fruits of Euodia rutaecarpa . It has been found to inhibit nitric oxide (NO) production in lipopolysaccharide-activated RAW264.7 macrophages .


Molecular Structure Analysis

This compound has a molecular formula of C26H30O9 and a molecular weight of 486.51 . Its structure includes a furanyl group and multiple hydroxy groups .


Physical And Chemical Properties Analysis

This compound is a solid powder with a molecular weight of 486.51 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Mechanism of Action

Target of Action

Rutaevin, a bioactive constituent isolated from Evodia rutaecarpa, primarily targets the production of nitric oxide (NO) in lipopolysaccharide-activated RAW264.7 macrophages . Nitric oxide is a crucial biological regulator involved in various physiological and pathological processes. It plays a significant role in immune responses, where it acts as a cytotoxic agent during an immune response to pathogens .

Mode of Action

This compound inhibits the production of nitric oxide in lipopolysaccharide-activated RAW264.7 macrophages . This inhibition could be attributed to the interaction of this compound with the enzymes or pathways involved in the production of nitric oxide .

Biochemical Pathways

It is known that this compound inhibits the production of nitric oxide, suggesting that it may interfere with the nitric oxide synthesis pathway .

Pharmacokinetics

It has been suggested that this compound undergoes bioactivation in rat and human liver microsomes fortified with nadph . This bioactivation process involves the metabolism of this compound into a reactive intermediate, cis-butene-1,4-dial (BDA), which is dependent on NADPH .

Result of Action

The inhibition of nitric oxide production by this compound in lipopolysaccharide-activated RAW264.7 macrophages suggests that it may have anti-inflammatory effects . Additionally, this compound has been reported to be useful for the management of benign prostatic hyperplasia (BPH), a common urinary disorder in men over 50 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of NADPH is necessary for the bioactivation of this compound . Furthermore, the efficacy and stability of this compound could be affected by factors such as pH, temperature, and the presence of other compounds.

Safety and Hazards

Rutaevin has been shown to cause hepatotoxicity in mice when administered orally . It is recommended to handle this compound with care, avoiding dust formation and inhalation .

properties

IUPAC Name

(1R,2R,7S,10R,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,17-20,29H,5,7,9,11H2,1-4H3/t13-,14-,17-,18-,19-,20+,23-,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMKFMIZNSOPSN-XGTMLCIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(=O)C(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)([C@H](C(=O)[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40954876
Record name 12-(Furan-3-yl)-8-hydroxy-6,6,8a,12a-tetramethyldecahydro-1H,3H-oxireno[c]pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[1,2-d]pyran-3,7,10(8H,9aH)-trionato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33237-37-5
Record name 12-(Furan-3-yl)-8-hydroxy-6,6,8a,12a-tetramethyldecahydro-1H,3H-oxireno[c]pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[1,2-d]pyran-3,7,10(8H,9aH)-trionato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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